[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine
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Overview
Description
[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine is a chemical compound with the molecular formula C7H16N2 It is a cyclopentyl derivative with an aminomethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine typically involves the following steps:
Cyclopentane Derivatization: The starting material, cyclopentane, undergoes functionalization to introduce the aminomethyl group. This can be achieved through a series of reactions including halogenation, followed by nucleophilic substitution with an amine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1R,3S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted cyclopentyl derivatives.
Scientific Research Applications
[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine can be compared with other similar compounds such as:
Cyclopentylamine: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.
(1R,3S)-3-(Hydroxymethyl)cyclopentyl]methanamine: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different biological activity.
Cyclopentylmethanamine: Similar structure but without the chiral centers, affecting its stereochemistry and interactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[(1S,3R)-3-(aminomethyl)cyclopentyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2/t6-,7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALOEFRFXMCFB-KNVOCYPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354427-12-5 |
Source
|
Record name | rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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